molecular formula C13H17NO4 B2621028 Diethyl 2-(5-methylpyridin-2-yl)malonate CAS No. 896107-31-6

Diethyl 2-(5-methylpyridin-2-yl)malonate

Cat. No. B2621028
CAS RN: 896107-31-6
M. Wt: 251.282
InChI Key: JAPLXUIXNIUVDE-UHFFFAOYSA-N
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Description

Diethyl 2-(5-methylpyridin-2-yl)malonate is a chemical compound with the molecular formula C13H17NO4 . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds, such as diethyl malonate, often involves the alkylation of enolate ions . A practical large-scale synthesis of monoethyl malonate, which is among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(5-methylpyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group . The malonate group is characterized by two ester functionalities attached to the same carbon atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as diethyl malonate, often involve the formation of an enolate ion, which can then be alkylated via an SN2 reaction to form a monoalkylmalonic ester .

Scientific Research Applications

These applications highlight the versatility of D23DYM and its potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies . If you need further details or additional applications, feel free to ask!

Safety And Hazards

Diethyl malonate, a similar compound, is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

diethyl 2-(5-methylpyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLXUIXNIUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(5-methylpyridin-2-yl)malonate

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Iodo-5-methyl-pyridine (Preparation 272, 1 g, 4.57 mmol) and diethyl malonate (2.08 mL, 13.70 mmol) in anhydrous dioxane (12 mL) was added cesium carbonate (4.46 gm, 13.7 mmol) and the solution was degassed with argon for min. CuI (174 mg, 0.91 mmol) and picolinic acid (225 mg, 1.83 mmol) were added and the resultant mixture was heated in a sealed tube at 100° C. for 16 hours. The reaction mixture was cooled to room temperature, quenched with water (25 mL) and extracted with EtOAc (3×25 ml). The combined organic layers were washed with water (2×10 mL) and brine (10 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of hexane:EtOAc 100:0 to 90:10) to afford the title compound as an oil in 23% yield, 300 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Three
Name
Quantity
174 mg
Type
catalyst
Reaction Step Three
Yield
23%

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